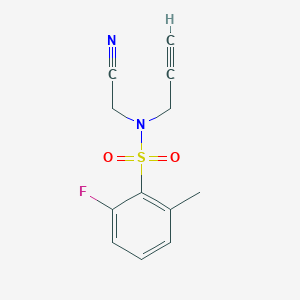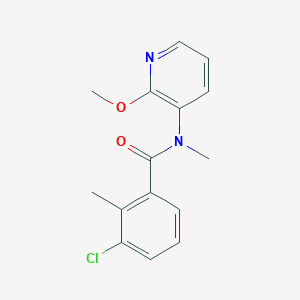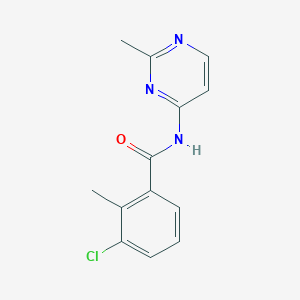![molecular formula C16H19ClN2O2 B6625256 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)
3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and division of cancer cells.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide involves inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play important roles in the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to modulate immune cell function and reduce inflammation, which may have implications for the treatment of autoimmune disorders and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide as a research tool is its specificity for BTK and ITK, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, like all experimental drugs, it also has limitations, including potential toxicity and off-target effects that may complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide and related compounds. One area of interest is the development of combination therapies that target multiple signaling pathways simultaneously, in order to overcome resistance and improve treatment outcomes. Another area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Finally, ongoing studies are exploring the potential of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide as a treatment for other diseases beyond cancer, including autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final assembly of the molecule. The process typically involves the use of various chemical reagents and catalysts, as well as purification techniques such as chromatography and crystallization.
Applications De Recherche Scientifique
3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a cancer treatment. In particular, it has been shown to be effective against a range of hematologic malignancies, including lymphoma and leukemia.
Propriétés
IUPAC Name |
3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-13(6-4-8-15(10)17)16(20)18-9-5-7-14-11(2)19-21-12(14)3/h4,6,8H,5,7,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRQQRWEUZMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCCCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)



![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
![2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)
![4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile](/img/structure/B6625280.png)